2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with an azetidine ring, which is further substituted with a 2-methyl-1H-imidazole moiety
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazine |
InChI |
InChI=1S/C12H15N5/c1-10-14-4-5-16(10)7-11-8-17(9-11)12-6-13-2-3-15-12/h2-6,11H,7-9H2,1H3 |
InChI Key |
BZEGFUKVEVRELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methyl-1H-imidazole moiety, which can be synthesized via the Radziszewski reaction involving glyoxal, ammonia, and acetaldehyde . This intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine-imidazole intermediate. Finally, this intermediate is coupled with a pyrazine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the pyrazine and imidazole rings.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, affecting their activity. The pyrazine ring can interact with nucleic acids and proteins, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: A simpler compound with similar biological activity.
Azetidine: A four-membered ring compound with different substituents.
Pyrazine: A six-membered ring compound with nitrogen atoms at positions 1 and 4.
Uniqueness
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to its combination of three distinct moieties: imidazole, azetidine, and pyrazine. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
